molecular formula C8H4ClF3N2 B3031294 Benzimidazole, 4-chloro-2-(trifluoromethyl)- CAS No. 2338-31-0

Benzimidazole, 4-chloro-2-(trifluoromethyl)-

Cat. No. B3031294
CAS RN: 2338-31-0
M. Wt: 220.58 g/mol
InChI Key: WUDKQPQAAUQCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are a class of compounds that have garnered significant interest due to their diverse range of biological activities and applications in various fields. The specific compound , "4-chloro-2-(trifluoromethyl)-benzimidazole," is a molecule that contains a benzimidazole ring substituted with a chloro group and a trifluoromethyl group. This structure is a common motif in medicinal chemistry, as it can impart desirable properties such as increased metabolic stability and lipophilicity to the molecules .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the unsymmetrical diamine monomer containing both the benzimidazole ring and trifluoromethyl group can be prepared from 2-bromo-5-nitrobenzotrifluoride and 4-nitro-1,2-phenylenediamine, which can then be polymerized to obtain corresponding polyimides . Another approach involves the condensation of 4-chloro-o-Phenylenediamine with anthranilic acid in the presence of Polyphosphoric acid and different aryl aldehydes compounds with a biphenyl tetrazole ring . Additionally, a one-pot synthesis method has been developed for 2-trifluoromethyl substituted benzimidazole derivatives using trifluoroacetic acid with commercially available o-phenylenediamines .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a 2-trifluoromethyl substituted benzimidazole was determined by X-ray crystallography, revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonds . Similarly, the structures of tripodal-benzimidazole derivatives were identified by FT-IR, NMR, UV-vis spectral data, and thermal analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions. For instance, the bromination of 2-difluoromethyl groups by photolysis with NBS leads to the formation of bromodifluoromethyl benzo-1,3-diazoles, which can be used to prepare new molecules for drug synthesis . The Schiff base reaction is another example, where tripodal-benzimidazole derivatives are synthesized by reacting 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine with different diamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their structural features. The incorporation of trifluoromethyl groups can improve solubility without decreasing physical properties, as seen in polyimides that exhibit high glass transition temperatures, high thermal stability, and relatively low coefficients of thermal expansion . The presence of the trifluoromethyl group has also been found to enhance antagonist activity in biological assays, as demonstrated by the potent AR antagonist activity in the rat prostate . Furthermore, the introduction of trifluoromethyl groups to perylene tetracarboxylic bis(benzimidazole) resulted in different optical properties among the regioisomers .

Scientific Research Applications

Antifungal, Insecticidal, and Herbicidal Activities

Benzimidazole derivatives, including 4-chloro-2-(trifluoromethyl) benzimidazoles, have shown potential in various biological activities. For instance, they tend to exhibit significant antifungal activity, a finding supported by a study focusing on their antifungal, insecticidal, and herbicidal potential (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).

Synthesis and Applications in Chemistry

The ease of synthesizing benzimidazole derivatives, including 4-chloro-2-(trifluoromethyl)-, is crucial for their applications in various chemical processes. A study described an efficient access to a library of such compounds, highlighting their importance in synthetic chemistry (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).

DNA-Topoisomerase I Inhibitory Activity

Some 4-chloro-2-(trifluoromethyl) benzimidazole derivatives have exhibited significant DNA-topoisomerase I inhibitory activity, making them potential candidates for pharmacological research. This was demonstrated in a study that synthesized and characterized these compounds (Zanatta, Amaral, Esteves-Souza, Echevarria, Brondani, Flores, Bonacorso, Flores, & Martins, 2006).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives, including 4-chloro-2-(trifluoromethyl)- variants, have shown promising antimicrobial and antifungal activities. This is evident in studies that synthesized new compounds and evaluated their biological activities, indicating their potential use in developing new antimicrobial agents (Zhang, Lin, Rasheed, & Zhou, 2014).

Antiprotozoal and Anticancer Activity

The antiprotozoal and anticancer activities of benzimidazole derivatives, particularly those substituted with trifluoromethyl, have been a subject of interest. Research indicated that these compounds exhibited remarkable antiprotozoal activity and were particularly active against certain cancer cell lines (Andrzejewska, Yépez-Mulia, Cedillo-Rivera, Tapia, Vilpo, Vilpo, & Kazimierczuk, 2002).

Applications in Material Science

The unique properties of benzimidazole derivatives, including 4-chloro-2-(trifluoromethyl)-, are also applicable in material science. A study demonstrated their use in synthesizing soluble polyimides, highlighting their relevance in developing advanced materials with specific physical properties (Choi, Chung, Hong, Park, & Kim, 2008).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may have acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It may also cause skin corrosion/irritation and serious eye damage/eye irritation .

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDKQPQAAUQCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177938
Record name Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole, 4-chloro-2-(trifluoromethyl)-

CAS RN

2338-31-0
Record name Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Reactant of Route 3
Reactant of Route 3
Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Reactant of Route 4
Reactant of Route 4
Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Reactant of Route 5
Reactant of Route 5
Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Reactant of Route 6
Reactant of Route 6
Benzimidazole, 4-chloro-2-(trifluoromethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.